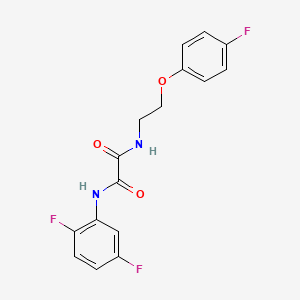
N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While I don’t have the specific synthesis for this compound, oxalamides are typically synthesized through the reaction of an amine with oxalic acid or its derivatives . The fluorophenyl and fluorophenoxy groups could potentially be introduced using appropriate fluorinated precursors.Chemical Reactions Analysis
Again, while I don’t have specific reactions for this compound, oxalamides, in general, can participate in various reactions. For example, they can undergo hydrolysis under acidic or basic conditions to yield amines and oxalic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Fluoropolymers
A study by Ito et al. (2002) explored the synthesis and characterization of fluoropolymers with pendant hydroxyl groups through the polyaddition of bis(epoxide)s with dicarboxylic acids and diols. This research underscores the importance of fluorinated compounds in the development of materials with specific thermal and solubility properties, potentially relevant for the development of advanced materials with tailored functionalities Ito et al., 2002.
Anticorrosive and Electrodeposition Properties
Omar et al. (2020) investigated the impact of ionic liquids, including fluorinated derivatives, on the corrosion behavior and electrodeposition of Ni-Co alloys. Their findings highlight the role of fluorinated compounds in enhancing corrosion resistance and modifying the electrodeposition process, which is critical in materials science for developing durable and high-performance coatings Omar et al., 2020.
Fluorinated Compounds in Organic Synthesis and Medicinal Chemistry
Research on fluorinated compounds extends into organic synthesis and medicinal chemistry, where their unique properties are exploited for the development of novel therapeutic agents and synthetic methodologies. For example, studies on the synthesis of fluorinated benzophenones and their derivatives demonstrate the utility of these compounds in creating fluorophores with enhanced photostability and spectroscopic properties, which are valuable in biochemical research and drug development Woydziak et al., 2012.
Environmental Applications
Finkelstein et al. (2000) focused on the biotransformation of monofluorophenols in Rhodococcus opacus, revealing the formation of fluoropyrogallols as intermediates. This research sheds light on the environmental fate of fluorinated organic compounds and their potential impact on biodegradation processes, emphasizing the importance of understanding the environmental aspects of fluorinated chemicals Finkelstein et al., 2000.
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-10-1-4-12(5-2-10)24-8-7-20-15(22)16(23)21-14-9-11(18)3-6-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWUZYSPIIADKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)
![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)
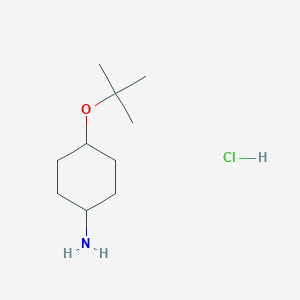

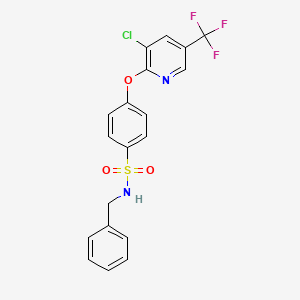
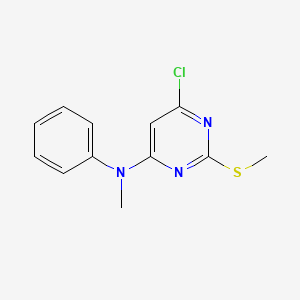
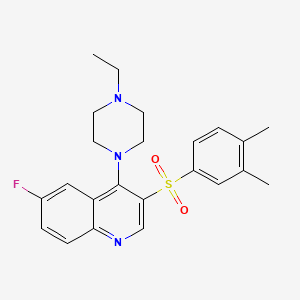
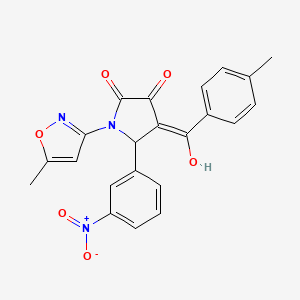
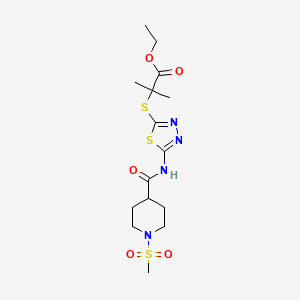
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)
![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)